molecular formula C17H17Cl2N3O4S B11511384 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine

Cat. No.: B11511384
M. Wt: 430.3 g/mol
InChI Key: JTWMYISAEVAVMX-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorophenyl group and a methyl-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine ring, followed by the introduction of the dichlorophenyl and methyl-nitrobenzenesulfonyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and catalysts to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)piperazine: Lacks the methyl-nitrobenzenesulfonyl group, resulting in different chemical and biological properties.

    4-(2-Methyl-5-nitrobenzenesulfonyl)piperazine: Lacks the dichlorophenyl group, leading to variations in its reactivity and applications.

Uniqueness

1-(2,5-Dichlorophenyl)-4-(2-methyl-5-nitrobenzenesulfonyl)piperazine is unique due to the presence of both the dichlorophenyl and methyl-nitrobenzenesulfonyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C17H17Cl2N3O4S

Molecular Weight

430.3 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-4-(2-methyl-5-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H17Cl2N3O4S/c1-12-2-4-14(22(23)24)11-17(12)27(25,26)21-8-6-20(7-9-21)16-10-13(18)3-5-15(16)19/h2-5,10-11H,6-9H2,1H3

InChI Key

JTWMYISAEVAVMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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